molecular formula C7H12ClN3 B2415515 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 2172268-09-4

3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2415515
CAS No.: 2172268-09-4
M. Wt: 173.64
InChI Key: CVTBHCUBPSZHFH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C7H11N3·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the pyrazole ring and the cyclopropyl group contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-cyclopropyl-1H-pyrazole
  • 5-Cyclopropyl-1H-pyrazol-3-amine
  • 3-Cyclopropyl-5-amino-1H-pyrazole

Uniqueness

3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine hydrochloride is unique due to the presence of both the cyclopropyl and methyl groups, which enhance its chemical stability and reactivity. These structural features differentiate it from other similar compounds and contribute to its specific applications in various fields .

Properties

IUPAC Name

5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-10-7(8)4-6(9-10)5-2-3-5;/h4-5H,2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTBHCUBPSZHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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